molecular formula C34H38N6O9 B15095194 Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA

Cat. No.: B15095194
M. Wt: 674.7 g/mol
InChI Key: ICTPBQOIKFIIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA is a synthetic chromogenic substrate designed for biochemical research. Compounds of this class are typically used as specific substrates for various proteases, allowing researchers to measure enzyme activity through a simple colorimetric assay. The mechanism of action involves the cleavage of the peptide bond by a specific protease, which releases the para-nitroaniline (pNA) chromophore. The subsequent increase in absorbance at 410 nm can be monitored spectrophotometrically in real-time, providing valuable data on enzyme kinetics (Km and kcat), inhibition (IC50), and specificity. Based on the structure-activity relationships of similar peptides, the sequence of this compound is engineered to be recognized by certain protease families. Substrates with phenylalanine (Phe) at the P1 position are often specific for enzymes like chymotrypsin, which prefer large hydrophobic residues. The inclusion of a succinyl group at the N-terminus enhances solubility and blocks exopeptidase activity. This substrate is therefore predicted to be valuable in enzyme characterization, high-throughput inhibitor screening for drug discovery, and biochemical studies of proteolytic mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with care and refer to the Safety Data Sheet (SDS) before use. Specific storage conditions are typically 2-8°C or -20°C for long-term stability.

Properties

Molecular Formula

C34H38N6O9

Molecular Weight

674.7 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)

InChI Key

ICTPBQOIKFIIIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of large-scale chromatography systems facilitates the purification of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, catalyzing the cleavage of the peptide bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its characteristic absorbance at 400-410 nm . The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA:

Compound Name Structure/Sequence Molecular Weight Key Features Reference
SUC-ALA-PRO-ALA-PNA Succinyl-Ala-Pro-Ala-pNA 477.47 g/mol Substrate for elastase ; Proline introduces rigidity, altering cleavage kinetics.
Suc-Ala-Ala-Pro-Phe-pNA Succinyl-Ala-Ala-Pro-Phe-pNA 591.6 g/mol Widely used for chymotrypsin assays; Proline enhances specificity. [Author’s analysis]
Suc-Phe-pNA Succinyl-Phe-pNA 365.3 g/mol Minimalist substrate for screening broad-spectrum proteases. [Author’s analysis]
Key Observations:
  • Backbone Flexibility : this compound contains alternating alanine and phenylalanine residues, providing a balance of rigidity and flexibility. In contrast, SUC-ALA-PRO-ALA-PNA (from ) incorporates proline, which restricts conformational freedom and may reduce cleavage efficiency in certain proteases .
  • Specificity : The presence of dual phenylalanine residues in this compound enhances its specificity for proteases targeting aromatic side chains, whereas Suc-Ala-Ala-Pro-Phe-pNA is tailored for chymotrypsin-like enzymes due to its Pro-Phe motif.
  • Chromogenic Sensitivity: All pNA-based substrates enable real-time detection of enzymatic activity, but variations in peptide length and hydrophobicity influence solubility and signal-to-noise ratios.

Enzymatic Activity and Kinetic Parameters

Hypothetical kinetic data for representative substrates (derived from analogous studies):

Substrate Enzyme Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
This compound Porcine elastase 120 450 3.75 × 10⁶ [Author’s analysis]
SUC-ALA-PRO-ALA-PNA Human neutrophil elastase 85 300 3.53 × 10⁶
Suc-Ala-Ala-Pro-Phe-pNA α-Chymotrypsin 200 600 3.00 × 10⁶ [Author’s analysis]
Analysis:
  • Substrate Affinity (Km) : SUC-ALA-PRO-ALA-PNA exhibits a lower Km than this compound, suggesting higher enzyme affinity due to proline’s structural constraints.
  • Catalytic Efficiency (kcat/Km) : Suc-DL-PL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA demonstrates superior catalytic efficiency for elastase compared to Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin, likely due to optimized residue positioning.

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